(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate
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Overview
Description
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a compound that features a benzofuran ring, which is a significant structural motif in medicinal chemistry due to its diverse biological activities. Benzofuran derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-iodophenyl allenyl ether with ketimine substrates through a radical coupling cascade . Another approach includes the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement for the preparation of dihydrobenzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which provides high yields and reduces reaction times. This method has been used to synthesize various benzofuran-2-yl compounds with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzofuran from reduction, and various substituted benzofuran derivatives from electrophilic substitution .
Scientific Research Applications
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative used for similar therapeutic purposes.
Angelicin: Known for its anticancer properties.
Uniqueness
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m0/s1 |
InChI Key |
MSKDCMXMVRLTBM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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